

# (S)-Tetrahydrofuran-3-carboxylic acid physical and chemical properties

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## Compound of Interest

Compound Name: (S)-Tetrahydrofuran-3-carboxylic acid

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An In-depth Technical Guide to **(S)-Tetrahydrofuran-3-carboxylic Acid**

## Introduction

**(S)-Tetrahydrofuran-3-carboxylic acid**, with the CAS Number 168395-26-4, is a chiral organic compound featuring a saturated five-membered tetrahydrofuran ring substituted with a carboxylic acid group at the 3-position.[1][2] The "(S)" designation indicates a specific stereochemical configuration, making it a valuable chiral building block in asymmetric synthesis.[2][3] This compound is of significant interest in medicinal chemistry and the pharmaceutical industry for the synthesis of complex molecules and active pharmaceutical ingredients (APIs) that require high enantiomeric purity.[2][3] Its utility stems from the combination of its cyclic ether structure and the reactive carboxylic acid functional group.[2]

## Physical and Chemical Properties

The physical and chemical properties of **(S)-Tetrahydrofuran-3-carboxylic acid** are summarized below. It is typically a colorless to pale yellow or brown liquid.[1][2]

### Table 1: Physical Properties

Property	Value	Source
Appearance	Colorless to pale yellow, liquid	[2]
Molecular Formula	C <sub>5</sub> H <sub>8</sub> O <sub>3</sub>	[1][2][4]
Molecular Weight	116.12 g/mol	[1][4]
Boiling Point	252.1 °C (Predicted)	[1]
128-129 °C at 13 mmHg	[5]	
Melting Point	21 °C	[5]
Density	1.262 g/cm <sup>3</sup> (Predicted)	[1]
1.214 g/mL at 25 °C		
Flash Point	>230 °F (>110 °C)	
113.2 °C		
Refractive Index	n <sub>20/D</sub> 1.46 (lit.)	[5]

**Table 2: Chemical and Safety Properties**

Property	Value	Source
CAS Number	168395-26-4	[1]
pKa	4.33 ± 0.20 (Predicted)	[1]
Solubility	Soluble in water	[5]
Storage Temperature	-20°C or 4°C	[1][4]
InChI Key	BOTREHHXSQGWTR-BYPYZUCNSA-N	[1]
SMILES	O1CC--INVALID-LINK--C1	[1]
Hazard Codes	Xi (Irritant)	[1]
GHS Pictogram	GHS07 (Harmful)	[1][4]
Hazard Statements	H315, H319, H335 (Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation)	[1][4]

## Chemical Reactivity and Applications

**(S)-Tetrahydrofuran-3-carboxylic acid** is a versatile intermediate in organic synthesis. The carboxylic acid group allows for a range of chemical transformations.

- **Esterification and Amidation:** The carboxylic acid moiety readily undergoes esterification with alcohols or amidation with amines to form the corresponding esters and amides. This reactivity is fundamental to its use in building more complex molecular architectures.[2]
- **Reduction:** Like other carboxylic acids, it can be reduced to the corresponding primary alcohol, (S)-tetrahydrofuran-3-ylmethanol. This can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH<sub>4</sub>) or borane tetrahydrofuran complex (BH<sub>3</sub>-THF). [6]
- **Chiral Building Block:** Its primary application lies in its role as a chiral synthon. The defined stereocenter is incorporated into larger molecules, which is crucial in drug development

where specific enantiomers often exhibit desired biological activity while others may be inactive or cause adverse effects.[2][3] It has been used in the synthesis of anti-tumor compounds and c-Met inhibitors.[7]

## Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of **(S)-Tetrahydrofuran-3-carboxylic acid** are not extensively published in readily available literature. However, standard methodologies are employed for these measurements.

1. **Determination of Boiling Point:** The boiling point is determined by distillation. The compound is heated in a distillation apparatus, and the temperature at which the liquid and vapor phases are in equilibrium at a given pressure is recorded. For substances with high boiling points, vacuum distillation (e.g., at 13 mmHg) is used to prevent decomposition.[5] The boiling point is then reported along with the pressure at which it was measured.

2. **Determination of Density:** Density is typically measured using a pycnometer or a digital density meter. A known volume of the substance is weighed at a specific temperature (e.g., 25 °C), and the density is calculated as mass per unit volume (g/mL or g/cm<sup>3</sup>).

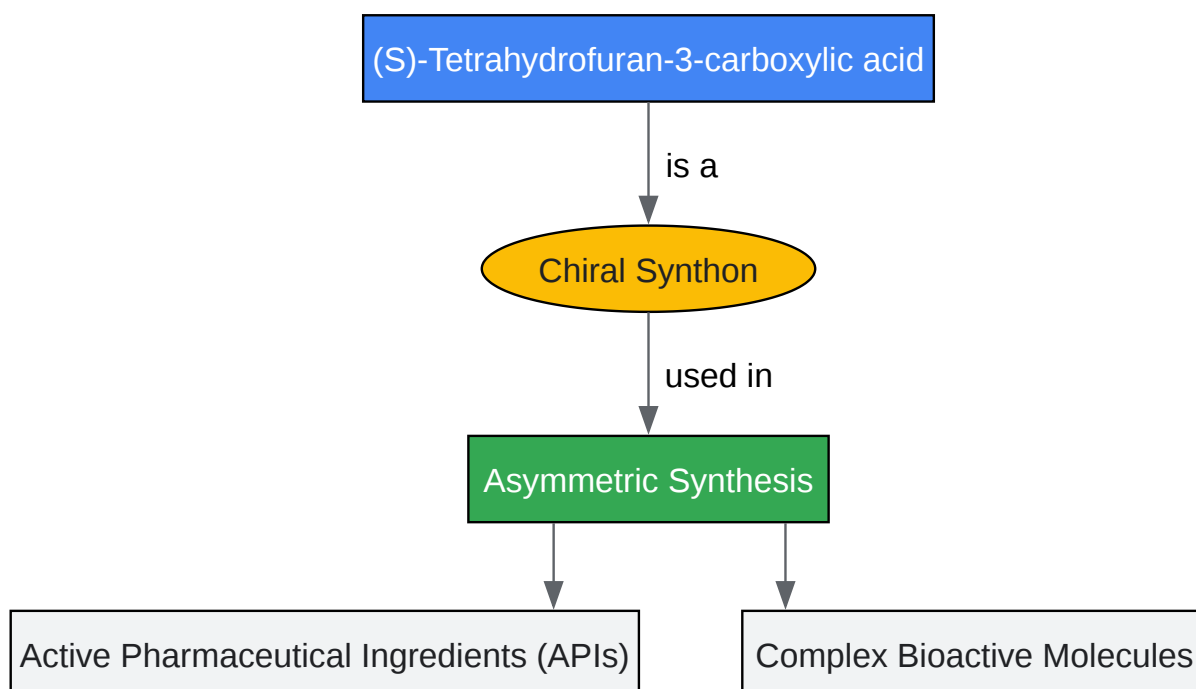
3. **Measurement of Optical Rotation:** As a chiral compound, **(S)-Tetrahydrofuran-3-carboxylic acid** rotates plane-polarized light. This property is measured using a polarimeter.

- **Protocol:** A solution of the compound with a known concentration ( $c$ , in g/mL) is prepared in a suitable achiral solvent.
- This solution is placed in a sample tube of a known path length ( $l$ , in decimeters).
- Plane-polarized light (typically from a sodium D-line source, 589 nm) is passed through the sample.
- The angle of rotation ( $\alpha$ ) of the light is measured by the polarimeter.
- The specific rotation  $[\alpha]$  is then calculated using the formula:  $[\alpha] = \alpha / (c * l)$ . The direction of rotation is designated as dextrorotatory (+) for clockwise or levorotatory (-) for counter-clockwise.[8][9]

4. pKa Determination: The acid dissociation constant (pKa) can be determined by potentiometric titration. A solution of the carboxylic acid is titrated with a standard solution of a strong base (e.g., NaOH). The pH of the solution is monitored as the base is added. The pKa is the pH at which half of the acid has been neutralized (the midpoint of the titration curve).

## Visualizations

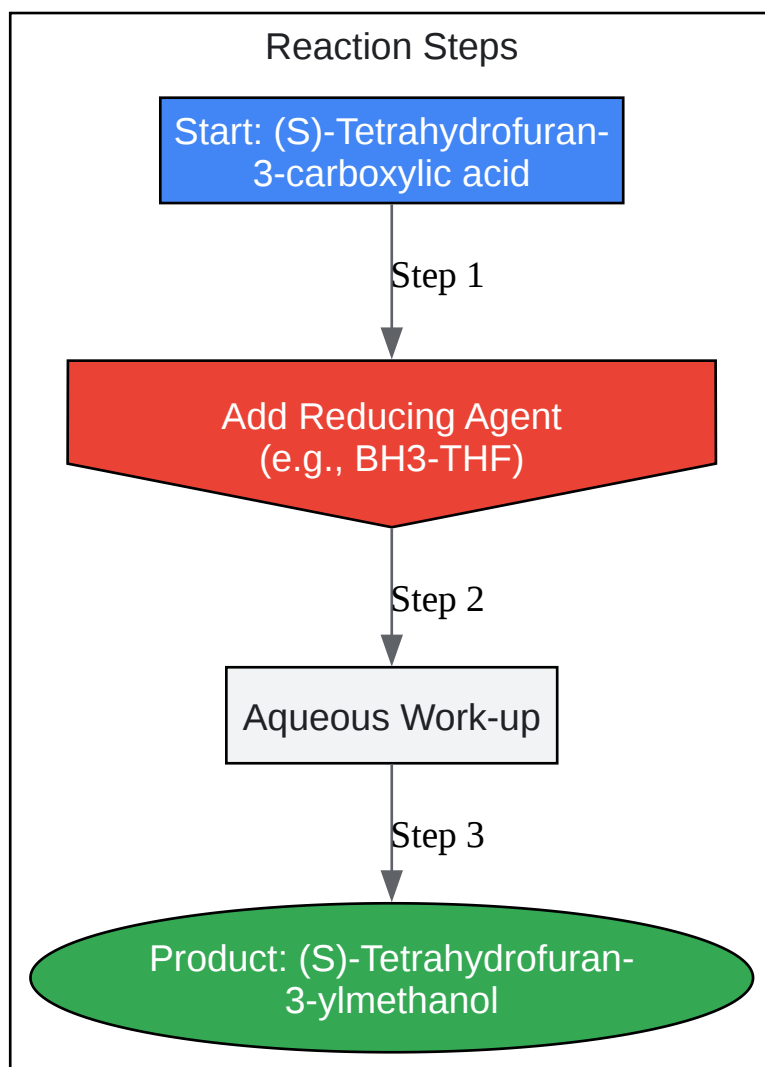
### Logical Relationship Diagram



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Caption: Role as a chiral building block in synthesis.

## Experimental Workflow: General Reduction Reaction



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Caption: Workflow for the reduction of the carboxylic acid.

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